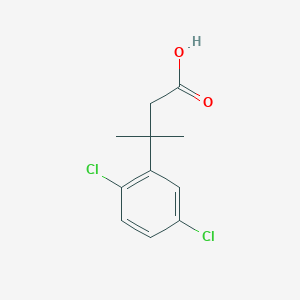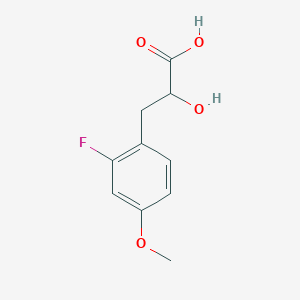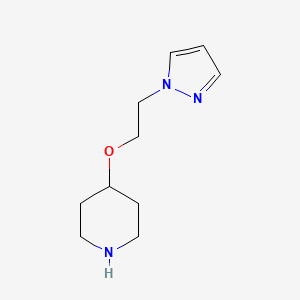
4-(2-(1h-Pyrazol-1-yl)ethoxy)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(1H-Pyrazol-1-yl)ethoxy)piperidine is a chemical compound that features a piperidine ring linked to a pyrazole moiety via an ethoxy group
Métodos De Preparación
The synthesis of 4-(2-(1H-Pyrazol-1-yl)ethoxy)piperidine typically involves the reaction of piperidine with 2-(1H-pyrazol-1-yl)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
4-(2-(1H-Pyrazol-1-yl)ethoxy)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.
Addition: The pyrazole ring can undergo addition reactions with electrophiles, leading to the formation of substituted pyrazoles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yield. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-(2-(1H-Pyrazol-1-yl)ethoxy)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.
Industry: The compound is used in the development of new polymers and materials with specific properties, such as enhanced thermal stability and conductivity.
Mecanismo De Acción
The mechanism of action of 4-(2-(1H-Pyrazol-1-yl)ethoxy)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole moiety can bind to active sites on enzymes, inhibiting their activity or modulating their function. The piperidine ring can interact with receptors in the nervous system, potentially leading to therapeutic effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
4-(2-(1H-Pyrazol-1-yl)ethoxy)piperidine can be compared with other similar compounds, such as:
4-(2-(1H-Pyrazol-1-yl)ethoxy)phenylboronic acid: This compound also features a pyrazole moiety but is linked to a phenylboronic acid group instead of a piperidine ring.
Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: This compound includes a piperidine ring and a pyrazole moiety but has additional functional groups that confer different properties.
Propiedades
Fórmula molecular |
C10H17N3O |
|---|---|
Peso molecular |
195.26 g/mol |
Nombre IUPAC |
4-(2-pyrazol-1-ylethoxy)piperidine |
InChI |
InChI=1S/C10H17N3O/c1-4-12-13(7-1)8-9-14-10-2-5-11-6-3-10/h1,4,7,10-11H,2-3,5-6,8-9H2 |
Clave InChI |
VIBYLTVRTYAGNW-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1OCCN2C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


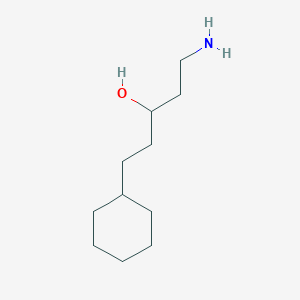
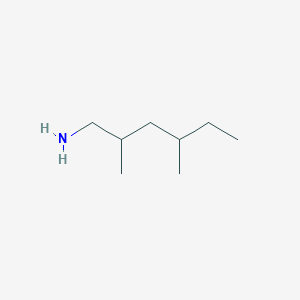
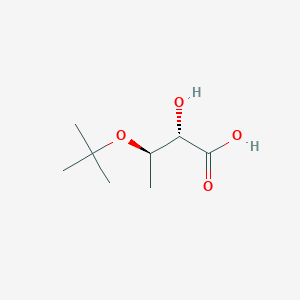







![(3AS,6aR)-hexahydro-3aH-furo[2,3-c]pyrrole-3a-carboxylic acid](/img/structure/B13530408.png)

